molecular formula C22H20N2O B5804536 3-{5-methyl-1-[3-(5-methylfuran-2-yl)phenyl]-1H-pyrrol-2-yl}aniline

3-{5-methyl-1-[3-(5-methylfuran-2-yl)phenyl]-1H-pyrrol-2-yl}aniline

Cat. No.: B5804536
M. Wt: 328.4 g/mol
InChI Key: FFZWVDVWORUZLB-UHFFFAOYSA-N
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Description

3-{5-methyl-1-[3-(5-methylfuran-2-yl)phenyl]-1H-pyrrol-2-yl}aniline is an organic compound that features a complex structure with a pyrrole ring, a furan ring, and an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-methyl-1-[3-(5-methylfuran-2-yl)phenyl]-1H-pyrrol-2-yl}aniline typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the furan and aniline groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{5-methyl-1-[3-(5-methylfuran-2-yl)phenyl]-1H-pyrrol-2-yl}aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide. Conditions typically involve acidic or basic environments.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride. Conditions often involve mild temperatures and pressures.

    Substitution: Common reagents include halogens and nucleophiles. Conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-{5-methyl-1-[3-(5-methylfuran-2-yl)phenyl]-1H-pyrrol-2-yl}aniline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-{5-methyl-1-[3-(5-methylfuran-2-yl)phenyl]-1H-pyrrol-2-yl}aniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • tert-Butylamine
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride

Uniqueness

3-{5-methyl-1-[3-(5-methylfuran-2-yl)phenyl]-1H-pyrrol-2-yl}aniline is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[5-methyl-1-[3-(5-methylfuran-2-yl)phenyl]pyrrol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-15-9-11-21(17-5-3-7-19(23)13-17)24(15)20-8-4-6-18(14-20)22-12-10-16(2)25-22/h3-14H,23H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFZWVDVWORUZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC=CC(=C2)C3=CC=C(O3)C)C4=CC(=CC=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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